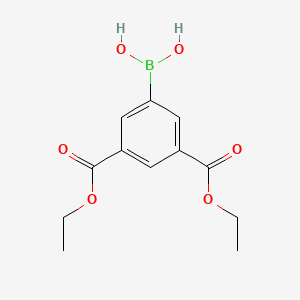

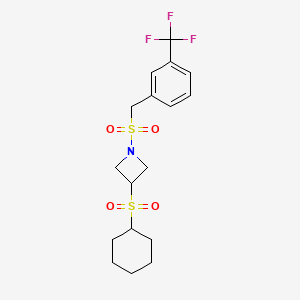

![molecular formula C14H16FNO3 B2835019 1-[2-(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid CAS No. 1016724-44-9](/img/structure/B2835019.png)

1-[2-(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[2-(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen

Cancer Treatment Potential

The compound has been studied for its inhibitory effects on Aurora A, a protein kinase implicated in cancer progression, suggesting potential utility in cancer therapy. This research underscores the compound's relevance in the development of cancer treatments by targeting specific enzymes critical to cancer cell growth and survival (ロバート ヘンリー,ジェームズ, 2006).

Asymmetric Synthesis

The compound has been involved in studies concerning asymmetric synthesis, indicating its role in creating biologically interesting polysubstituted piperidines. This aspect of research highlights the compound's utility in producing stereochemically complex molecules for potential therapeutic applications (Mateo M Salgado et al., 2019).

HIV-1 Replication Inhibition

Investigations into fluoroquinoline derivatives have revealed that certain compounds, including those structurally related to 1-[2-(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid, can significantly inhibit HIV-1 replication. This line of research opens avenues for developing new antiviral drugs targeting HIV-1 (M. Baba et al., 1998).

Catalysis in Organic Synthesis

The compound has been utilized in studies focusing on the synthesis of organic molecules, such as 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines, using nanomagnetic reusable catalysts. This research demonstrates the compound's role in enhancing the efficiency and sustainability of chemical syntheses (A. Ghorbani‐Choghamarani & G. Azadi, 2015).

Motilin Receptor Agonism

A novel small molecule, closely related to this compound, has been identified as a potent motilin receptor agonist. This discovery is significant for gastrointestinal disorders' pharmacotherapy, offering insights into the development of new treatments (S. Westaway et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

The future of piperidine derivatives in drug discovery looks promising. They are being utilized in different therapeutic applications and continue to be a topic of interest in pharmaceutical research . The development of new synthesis methods and the discovery of new biological applications are areas of ongoing research .

Eigenschaften

IUPAC Name |

1-[2-(3-fluorophenyl)acetyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO3/c15-12-5-1-3-10(7-12)8-13(17)16-6-2-4-11(9-16)14(18)19/h1,3,5,7,11H,2,4,6,8-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRGJIBXHKWUMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC(=CC=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

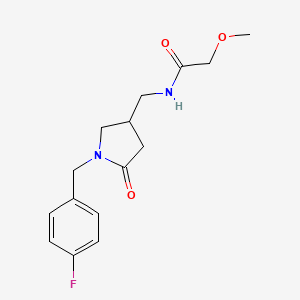

![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)

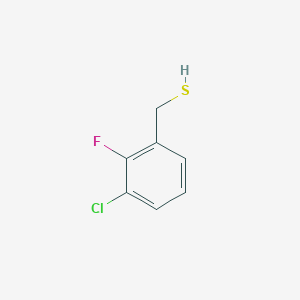

![8-(azepan-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2834938.png)

![methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2834948.png)

![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methoxyphenoxy)ethan-1-one](/img/structure/B2834949.png)

![[1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B2834955.png)

![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2834958.png)